Comparative Cytotoxicity of Anticancer Agent 233 vs. Reference Proteasome Inhibitor Bortezomib
Anticancer agent 233 demonstrates potent cytotoxicity against HeLa and HCT116 cells with GI50 values of 0.25 μM and 0.23 μM, respectively . In cross-study comparison, the clinical proteasome inhibitor bortezomib exhibits IC50 values ranging from 0.7 nM to >100 nM against multiple myeloma cells but shows higher GI50 values (e.g., ~50 nM) in solid tumor cell lines such as HeLa and HCT116 [1]. While direct head-to-head data are not available, the nanomolar potency of Anticancer agent 233 in solid tumor models suggests a differentiated profile that may offer advantages in specific solid tumor research applications.
| Evidence Dimension | Cytotoxicity (GI50/IC50) |
|---|---|
| Target Compound Data | HeLa: 0.25 μM; HCT116: 0.23 μM |
| Comparator Or Baseline | Bortezomib: IC50 ~50 nM (solid tumor cell lines) |
| Quantified Difference | Anticancer agent 233: 230-250 nM; Bortezomib: ~50 nM (higher potency in hematologic malignancies, lower in solid tumors) |
| Conditions | MTT assay, 72 h exposure (Anticancer agent 233); various assays (Bortezomib) |
Why This Matters
Understanding the relative potency of Anticancer agent 233 versus a benchmark proteasome inhibitor helps researchers select the appropriate tool for solid tumor studies where bortezomib may exhibit reduced efficacy.
- [1] Chen, D., et al. (2011). Current Cancer Drug Targets, 11(3), 239-253. DOI: 10.2174/156800911794519752 View Source
